molecular formula C3H3N3O2 B016485 1,3,5-Triazine-2,4(1H,3H)-dione CAS No. 71-33-0

1,3,5-Triazine-2,4(1H,3H)-dione

Cat. No. B016485
CAS RN: 71-33-0
M. Wt: 113.08 g/mol
InChI Key: GEWRKGDRYZIFNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones involves a 4π+2π cyclodimerization of heterocyclic heterocumulenes, generated from partially cyclic 1,3-diaza-1,3-butadienes through a cycloaddition reaction with phenyl isocyanate or phenyl isothiocyanate, followed by dissociation of the resulting cycloadducts. This method showcases the complexity and versatility in synthesizing triazine derivatives (Abdel-Rahman, 1993).

Molecular Structure Analysis

The molecular structure of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione has been determined by X-ray single crystal diffraction, providing insights into its orthorhombic crystallography and supporting the understanding of its structural chemistry (Qing-min et al., 2004).

Chemical Reactions and Properties

Reactions involving 1,3,5-triazine derivatives have been explored, demonstrating the capability of these compounds to undergo various chemical transformations. For instance, the nitration of 6-methyl-1,3,5-triazine derivatives has been studied, offering insights into their reactivity and potential for further functionalization (Bellamy et al., 2003).

Physical Properties Analysis

The physical properties of triazine derivatives, such as crystal structure and molecular interactions, have been characterized through detailed studies. For example, the analysis of 4,6-dimethoxy-3-methyl-1,3,5-triazin-2(3H)-one revealed its layer structure and provided a foundation for understanding the material properties of these compounds (Handelsman-Benory et al., 1995).

Chemical Properties Analysis

The chemical properties of 1,3,5-triazine-2,4(1H,3H)-diones, such as reactivity and potential for further chemical modifications, have been elucidated through various synthetic approaches and reactions. These studies highlight the adaptability and utility of triazine derivatives in chemical synthesis (Sekiguchi et al., 2007).

Scientific Research Applications

  • Chemical Synthesis

    • 1,3,5-Triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various groups via sequential nucleophilic substitution .
    • They are prepared from cyanuric chloride, and the synthetic protocols involve the substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
  • Antibacterial Agents

    • Substituted 1,3,5-Triazine derivatives have been synthesized and tested for their antibacterial activity .
    • One compound, 6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine, demonstrated encouraging inhibition of both Gram-positive and Gram-negative bacteria .
  • Polymer Research

    • 1,3,5-Triazine-based polymers have been prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives .
  • Polymerization Tools

    • 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, also known as triallyl isocyanurate (TAIC), is a versatile monomer widely employed in polymer synthesis as a crosslinking agent or co-monomer .
    • It is commonly used as a key component in various applications, including rubber and plastic industries, coatings, adhesives, elastomers, and in the development of dental restorative materials .
  • Agriculture, Textile Industry, and Dye Chemistry

    • Other applications of cyanuric chloride, a compound related to 1,3,5-triazines, are found in agriculture, the textile industry, and dye chemistry .
    • In the case of 1,3,5-triazines containing electron-donating groups, such as the amino group in the positions 2, 4, or 6, a stronger bond is generated which causes more restriction to free rotation .
  • Medicine

    • Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
    • More recently, significant aromatase inhibitory activity was observed for 1,3,5-triazines of general structure 4 .

properties

IUPAC Name

1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWRKGDRYZIFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221218
Record name 5-Azauracil
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Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine-2,4(1H,3H)-dione

CAS RN

71-33-0
Record name 1,3,5-Triazine-2,4(1H,3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
564
Citations
JR Traynor, DG Wibberley - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Reaction of ethyl bromopyruvate (4) with 6-methyl-(2) and 6-benzyl-1,3,5-triazine-2,4(1H,3H)-diones (3) gave moderate yields of 1,2,3,4-tetrahydro-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-…
Number of citations: 4 pubs.rsc.org
PM Singh, HK Chakravarty, SK Jain, A Pathak… - Computational and …, 2018 - Elsevier
This article reports the thermodynamics and kinetics of keto-enol tautomerization in 1, 3, 5-triazin-2, 4(1H, 3H)-dione (R) and its tautomers at Density Functional Theory (DFT) – B3LYP/6-…
Number of citations: 4 www.sciencedirect.com
KH Kong, CK Tan, Y Lam - Journal of Combinatorial Chemistry, 2009 - ACS Publications
A traceless solid-phase synthesis of 6-amino- and 6-hydroxyimino-1,3,5-triazine-2,4-diones and 1,3,5-triazine-2,4,6-triones has been developed. The strategy comprises of linking a …
Number of citations: 11 pubs.acs.org
SM Soliman, A El‐Faham… - Applied Organometallic …, 2020 - Wiley Online Library
Two unexpected one‐dimensional coordination polymers, [Cu(PT)(H 2 O)Cl] n 1 and [Cu 2 (BPT)(ClO 4 ) 3 (H 2 O) 4 ] n ·2nH 2 O 2, of symmetrical triazine‐based ligands were …
Number of citations: 16 onlinelibrary.wiley.com
H Shibata, J Mizuguchi - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C13H16N10O2S·C5H9NO·H2O, the entire 1-methylpyrrolidin-2-one (NMP) molecule is disordered over two sites with occupancies of 0.488 (5) and 0.512 (5). The …
Number of citations: 9 scripts.iucr.org
Y Prabhakar, KRS Prasad, JVS Kumar - Research Journal of Recent …, 2012 - Citeseer
A simple and highly efficient procedure has been described for the synthetic derivatives of 3-(4-Ethylbenzyl)-1-(4-methoxybenzyl)-6-(methylthio)-1, 3, 5-triazine-2, 4 (1H, 3H)-dione …
Number of citations: 7 citeseerx.ist.psu.edu
AJ Bellamy, NV Latypov… - Journal of Chemical …, 2003 - journals.sagepub.com
Nitration of 6-methyl-1,3,5-triazine-2,4(1H, 3H)-dione (III) gave 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid, V) and tetranitromethane, whilst nitration of 2,4-dimethoxy-6-methyl-1,3,5-…
Number of citations: 14 journals.sagepub.com
KKAH HOE - 2009 - core.ac.uk
This thesis reports on the development of novel methodologies for the solid-phase synthesis of 1, 3, 5-triazine derivatives and biological evalution of the synthesized 1, 3, 5-triazine …
Number of citations: 2 core.ac.uk
H Fujita, N Hayakawa, M Kunishima - The Journal of Organic …, 2015 - ACS Publications
We have demonstrated O-benzylating abilities of both 4,6-bis(benzyloxy)-1,3,5-triazin-2(1H)-one (DiBOT) and 6-(benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione (MonoBOT), which have …
Number of citations: 24 pubs.acs.org
IN Egorov, VL Rusinov, ON Chupakhin - Tetrahedron Letters, 2010 - Elsevier
The direct arylation of 1,3,5-triazin-2,4(1H,3H)-dione - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF Download full …
Number of citations: 5 www.sciencedirect.com

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